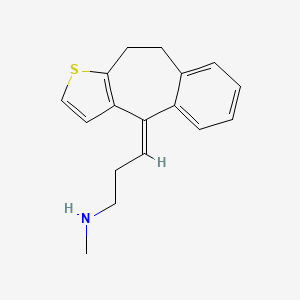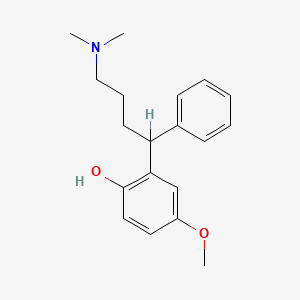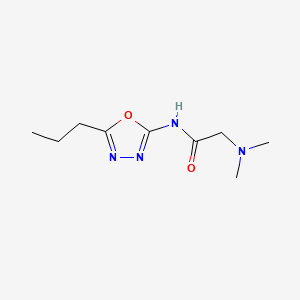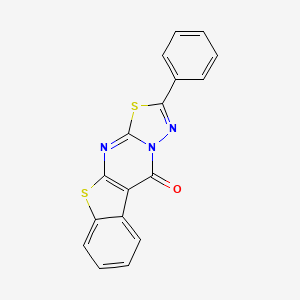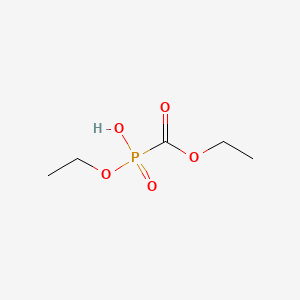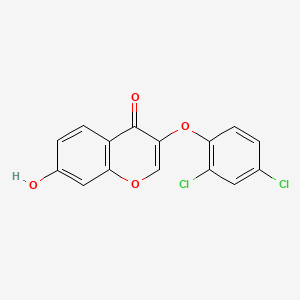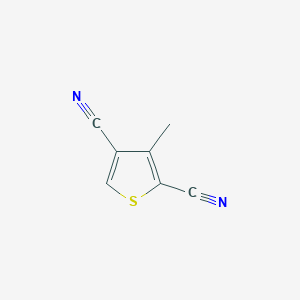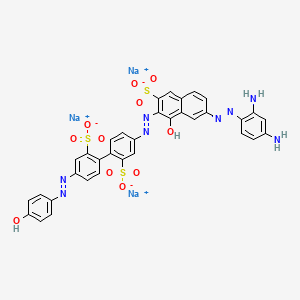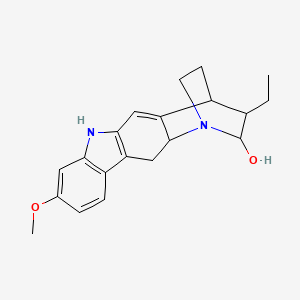
Elliptinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its potent biological activities, particularly its anticancer properties. Elliptinine is a naturally occurring compound found in several plant species within the Apocynaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of elliptinine involves several steps, starting from simple aromatic compounds. One of the earliest synthetic routes was developed by Robert Burns Woodward in 1959 . The process typically involves the formation of the pyrido[4,3-b]carbazole core through cyclization reactions. Key reagents used in the synthesis include nitrobenzene, aniline, and various catalysts to facilitate the cyclization and methylation steps .
Industrial Production Methods
Industrial production of this compound is less common due to its complex synthesis and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound and its derivatives on a larger scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
Elliptinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrothis compound, and various substituted this compound compounds .
Scientific Research Applications
Elliptinine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Elliptinine exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . By intercalating into DNA, this compound disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells. Additionally, this compound forms covalent DNA adducts following enzymatic activation by cytochromes P450 and peroxidases, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Elliptinine is unique among similar compounds due to its potent anticancer activity and its ability to intercalate into DNA. Similar compounds include:
9-Hydroxythis compound: A derivative with enhanced cytotoxic activity due to the presence of a hydroxy group at the C-9 position.
9-Methoxythis compound: Another derivative with a methoxy group at the C-9 position, also showing significant anticancer properties.
Ellipticine: A closely related compound with similar biological activities but differing in its molecular structure.
This compound’s unique combination of DNA intercalation and topoisomerase inhibition sets it apart from other compounds in its class, making it a valuable compound for scientific research and drug development .
Properties
CAS No. |
523-16-0 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
16-ethyl-8-methoxy-1,11-diazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-4(12),5(10),6,8,13-pentaen-17-ol |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-13-6-7-22(20(12)23)19-10-15-14-5-4-11(24-2)8-17(14)21-18(15)9-16(13)19/h4-5,8-9,12-13,19-21,23H,3,6-7,10H2,1-2H3 |
InChI Key |
SDZHGJNQYFLLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CCN(C1O)C3C2=CC4=C(C3)C5=C(N4)C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


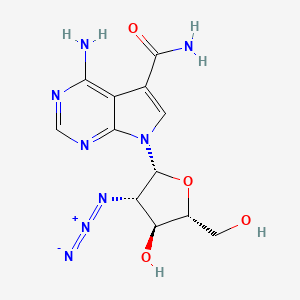
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)
